3-Bromo-6-hydrazinylpyridazine

Descripción

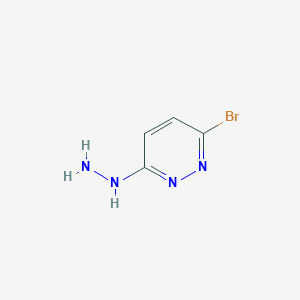

Structure

3D Structure

Propiedades

IUPAC Name |

(6-bromopyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIAAKYEACQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625775 | |

| Record name | 3-Bromo-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64461-67-2 | |

| Record name | 3-Bromo-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-hydrazinylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 6 Hydrazinylpyridazine

Synthetic Routes to 3-Bromo-6-hydrazinylpyridazine

The creation of this compound is typically achieved through well-established heterocyclic chemistry principles, with nucleophilic substitution being the cornerstone of its synthesis.

The most prevalent method for synthesizing pyridazine (B1198779) derivatives bearing a hydrazinyl group is through the nucleophilic substitution of a halogen atom on the pyridazine ring. This approach is favored for its directness and efficiency.

The synthesis commonly begins with a dihalogenated pyridazine, such as 3,6-dichloropyridazine (B152260). nih.govarkat-usa.orgresearchgate.net The reaction with hydrazine (B178648) hydrate (B1144303) allows for the substitution of one of the halogen atoms to introduce the hydrazinyl moiety. arkat-usa.orggoogle.com While the first chlorine atom in 3,6-dichloropyridazine is readily substituted, the introduction of the electron-donating hydrazinyl group deactivates the second halogen atom toward further nucleophilic attack. nih.gov This difference in reactivity is a key consideration in the synthesis. For instance, 3-chloro-6-hydrazinopyridazine (B91096) is noted to be substantially unreactive under standard conditions. nih.gov

The general reaction can be represented as: Ar-X + NH₂NH₂·H₂O → Ar-NHNH₂ + HX (where Ar-X is a halogenated pyridazine)

Starting from a precursor like 3-bromo-6-chloropyridazine (B1371976) would be a direct route, where the more labile chlorine atom is displaced by the hydrazine nucleophile.

To overcome the reduced reactivity of the second halogen and drive the reaction to completion, specific conditions must be optimized. Forcing conditions are often necessary. nih.gov Key parameters that are manipulated include the solvent, temperature, and the molar ratio of reactants.

A polar aprotic solvent such as Dimethylformamide (DMF) is often employed to stabilize the transition state during the nucleophilic aromatic substitution (SNAr) mechanism. vulcanchem.com The reaction temperature is typically elevated, with studies reporting conditions as high as 130°C under a nitrogen atmosphere to ensure the substitution occurs. vulcanchem.com Furthermore, a significant molar excess of hydrazine hydrate, sometimes in a 3:1 ratio to the pyridazine substrate, is used to maximize the yield of the desired hydrazinyl product. vulcanchem.com The use of a basic agent, such as an alkali metal carbonate or hydroxide, in equimolar or excess amounts can also be employed to act as a hydrogen halide scavenger. google.com

Table 1: Optimized Reaction Conditions for Hydrazine Introduction

| Parameter | Condition | Rationale | Source(s) |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | Polar aprotic; stabilizes SNAr transition state. | vulcanchem.com |

| Temperature | 130°C | Overcomes the deactivation of the ring by the first substituent. | vulcanchem.com |

| Stoichiometry | 3:1 molar excess of hydrazine hydrate | Increases reaction rate and yield. | vulcanchem.com |

| Additive | Excess basic agent (e.g., Na₂CO₃) | Acts as a hydrogen halide acceptor. | google.com |

When the synthesis does not start from a pre-brominated pyridazine, selective bromination of the pyridazine ring is a necessary step. Achieving high regioselectivity is crucial. One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which can achieve regioselectivity greater than 85% for the desired position under controlled temperature conditions (e.g., 0–5°C) in a solvent like dichloromethane (B109758). vulcanchem.com

More advanced and sustainable methods have also been developed, such as electrochemical bromination. This technique can be applied to electron-rich aromatic rings, including pyridine (B92270) derivatives, using tetrabutylammonium (B224687) bromide (nBu4NBr) under mild conditions, offering an environmentally friendly alternative to traditional brominating agents. thieme-connect.com The slow, in-situ generation of Br₂ during electrolysis is key to achieving high regioselectivity. thieme-connect.com

The synthesis of this compound is inherently a multi-step process. A common sequence involves starting with a commercially available compound like 3,6-dichloropyridazine, performing a nucleophilic substitution to yield 3-chloro-6-hydrazinopyridazine, followed by subsequent reactions. nih.govgoogle.com

An alternative strategy to circumvent the low reactivity of 3-chloro-6-hydrazinopyridazine involves protecting the hydrazinyl group. The compound can be converted to 3-chloro-6-(triphenylmethylazo)pyridazine, which activates the remaining halogen atom for substitution. After the subsequent reaction step, the hydrazino group is restored. nih.gov Modern synthetic approaches also include Lewis acid-mediated inverse electron demand Diels-Alder reactions to construct functionalized pyridazines with high regiocontrol. organic-chemistry.org

Reaction of Halogenated Pyridazines with Hydrazine Hydrate

Strategies for Selective Bromination of Pyridazine Ring

Derivatization and Functionalization Reactions

This compound possesses two reactive sites: the nucleophilic hydrazinyl group and the bromo-substituted carbon, which is susceptible to coupling reactions. This dual reactivity makes it a versatile building block in organic synthesis.

The hydrazinyl group can be readily derivatized. It undergoes condensation reactions with ketones and other carbonyl compounds to form the corresponding hydrazones. vulcanchem.com It can also be oxidized using reagents like manganese dioxide (MnO₂) to yield diazenium (B1233697) derivatives. vulcanchem.com Furthermore, the hydrazinyl moiety can be involved in cyclization reactions to form fused heterocyclic systems, such as 1,2,4-triazolo[4,3-b]pyridazines. arkat-usa.org

The bromine atom on the pyridazine ring is a handle for carbon-carbon and carbon-nitrogen bond formation. It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination to introduce aryl amine functionalities. vulcanchem.comambeed.com

Table 2: Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type | Source(s) |

|---|---|---|---|---|

| Hydrazinyl Group | Condensation | Ketones (R₂C=O) | Hydrazones (R₂C=N-NH-Ar) | vulcanchem.com |

| Hydrazinyl Group | Oxidation | Manganese Dioxide (MnO₂) | Diazenium derivatives | vulcanchem.com |

| Hydrazinyl Group | Cyclization | Various (e.g., with acid chlorides) | Fused heterocycles (e.g., triazolopyridazines) | arkat-usa.org |

| Bromo Group | Suzuki Coupling | Boronic acids, Pd catalyst | Aryl-substituted pyridazines | vulcanchem.comambeed.com |

| Bromo Group | Buchwald-Hartwig Amination | Aryl amines, Pd₂(dba)₃/Xantphos | N-aryl-aminopyridazines | vulcanchem.com |

Reactions at the Hydrazine Moiety

The hydrazine group (-NHNH2) in this compound is a key functional group that imparts nucleophilic character and allows for a variety of chemical transformations. vulcanchem.com This moiety is central to the synthesis of more complex heterocyclic systems through reactions such as acylation, alkylation, and condensation.

Acylation and Alkylation

The hydrazine moiety of this compound readily undergoes acylation and alkylation reactions. Acylation is typically achieved using acylating agents like acyl chlorides or anhydrides. For instance, the reaction of a hydrazinylpyridazine derivative with acetic anhydride (B1165640) can lead to the formation of an acetylated product. researchgate.net

Alkylation reactions involve the introduction of an alkyl group onto the hydrazine nitrogen atoms. This can be accomplished using alkyl halides, such as methyl iodide, often in the presence of a base like sodium hydride in a suitable solvent like tetrahydrofuran (B95107) (THF). N-alkylation of the triazole ring, a related heterocyclic system, can be achieved with alkyl bromides and potassium carbonate in dimethylformamide (DMF).

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Hydrazinylpyridazine derivative | Acetic anhydride | Acetylated hydrazide | researchgate.net |

| Hydrazinylpyridazine derivative | Alkyl halide (e.g., methyl iodide) | N-alkylated derivative | |

| Triazolo[4,3-b]pyridazine | Alkyl bromides, K₂CO₃ | N-alkylated triazole |

Condensation Reactions to Form Hydrazones

The reaction of the hydrazinyl group with carbonyl compounds, such as aldehydes and ketones, leads to the formation of hydrazones. vulcanchem.commdpi.com This condensation reaction is a fundamental step in the synthesis of various heterocyclic structures and involves the formation of a C=N double bond. rdd.edu.iqjmchemsci.com

Formation of Schiff Bases

Hydrazones are a class of compounds also known as Schiff bases, characterized by the azomethine or imine group (-C=N-). mdpi.comrdd.edu.iqjmchemsci.com The formation of a Schiff base from this compound involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of an aldehyde or ketone. rdd.edu.iqjmchemsci.com This is typically followed by the elimination of a water molecule to yield the final Schiff base. rdd.edu.iq The reaction is often catalyzed by acids, such as glacial acetic acid, and can be carried out in solvents like ethanol (B145695). mdpi.comrdd.edu.iq

For example, the condensation of 2-bromo-6-hydrazinylpyridine (B1342697) with salicylaldehyde (B1680747) in refluxing ethanol yields the corresponding Schiff base. mdpi.com Similarly, various aromatic aldehydes can be reacted with hydrazinyl derivatives to produce a range of Schiff bases. researchgate.net

Table 2: Synthesis of Schiff Bases from Hydrazine Derivatives

| Hydrazine Derivative | Carbonyl Compound | Solvent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 2-bromo-6-hydrazinylpyridine | Salicylaldehyde | Ethanol | - | 2-((2-(6-bromopyridin-2-yl)hydrazono)methyl)phenol | mdpi.com |

| 4-amino benzene (B151609) sulfonamides | Aromatic aldehyde | Ethanol | Glacial Acetic Acid | Sulfonamide Schiff bases | rdd.edu.iq |

| Phenylhydrazine | Acetophenones | Ethanol | Acetic Acid | Phenylhydrazones | mdpi.com |

Cyclization Reactions for Fused Heterocycles

The hydrazone intermediates derived from this compound are versatile precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. researchgate.net These reactions are crucial for constructing bicyclic and tricyclic frameworks with potential biological activities.

One of the most significant applications of hydrazinylpyridazines is in the synthesis of fused triazole rings. Oxidative cyclization of the intermediate hydrazone is a common method to construct the 1,2,4-triazole (B32235) system. This can be achieved using various oxidizing agents. For instance, N-chlorosuccinimide (NCS) has been used effectively for the oxidative cyclization of hydrazones to form the triazolo[4,3-a]pyridine core under mild conditions. Another method involves the reaction of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate to form a vulcanchem.comnih.govambeed.comtriazolo[4,3-b]pyridazine derivative. The reaction of a hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by the addition of hydrazine hydrate, can lead to the formation of a 4-amino-1,2,4-triazole (B31798) derivative. researchgate.net

Tetrazole rings can also be synthesized from amine precursors. A common method involves the reaction of an amine with triethyl orthoformate and sodium azide. organic-chemistry.org The formation of tetrazoles can also be achieved by treating amidines with a diazotizing reagent. organic-chemistry.org

Table 3: Synthesis of Fused Triazoles

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Hydrazone | N-Chlorosuccinimide (NCS) | Triazolo[4,3-a]pyridine | |

| 3-chloro-6-hydrazinylpyridazine | Diethyl ethoxymethylenemalonate | vulcanchem.comnih.govambeed.comTriazolo[4,3-b]pyridazine | |

| Hydrazide | 1. CS₂, KOH 2. Hydrazine hydrate | 4-amino-1,2,4-triazole | researchgate.net |

The reaction of hydrazinylpyridazines can also lead to the formation of pyrazolo-pyridazine derivatives. While direct synthesis from this compound is not explicitly detailed in the provided context, related syntheses highlight the versatility of hydrazine derivatives in forming such fused systems. For example, the reaction of a hydrazone with Vilsmeier's reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield a pyrazolylpyridazine derivative. mdpi.comnih.gov These derivatives can then be further functionalized. nih.gov The construction of the pyrazole (B372694) ring often involves the cyclocondensation of a 1,3-bielectrophilic substrate with a hydrazine derivative. mdpi.com

The reaction of 3-hydrazinylpyridazines with various reagents can lead to the formation of pyridazinotriazine derivatives. For instance, reacting 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with acetic anhydride, p-chlorobenzaldehyde, or carbon disulfide results in the corresponding pyridazinotriazine derivatives. researchgate.netnih.govresearchgate.net

Reactions with Isocyanates and Isothiocyanates

3-Hydrazinylpyridazines react with isocyanates and isothiocyanates to yield semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. acs.org These reactions are typically carried out in a suitable solvent like dichloromethane with a base such as triethylamine. acs.org The resulting products can be identified by the presence of carbonyl or thiocarbonyl stretching vibrations in their IR spectra. acs.org For example, the reaction of 3-hydrazinylpyridazines with isocyanates produces semicarbazide derivatives showing carbonyl stretching vibrations in the range of 1658–1674 cm⁻¹. acs.org In contrast, the reaction with isothiocyanates yields thiosemicarbazide derivatives with thiocarbonyl stretching vibrations between 1219–1222 cm⁻¹. acs.org

Reactions at the Bromine Substituent

The bromine atom on the pyridazine ring is susceptible to displacement through various reactions, enabling the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the pyridazine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This type of reaction is a common strategy for introducing different substituents onto the pyridazine core. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a Meisenheimer complex, followed by the departure of the bromide ion to yield the substituted product. libretexts.org The reactivity of the aryl halide in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine substituent of this compound makes it a suitable substrate for such transformations.

The Suzuki-Miyaura coupling, in particular, is a widely used method for creating biaryl compounds and introducing various aryl or vinyl groups. harvard.edulibretexts.org This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle typically proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to give the final product and regenerate the catalyst. libretexts.org For substrates like this compound, bromo derivatives have been shown to be superior to their iodo counterparts in some Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation. researchgate.net

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The presence of both a hydrazinyl and a bromo group on the same pyridazine core allows for the design of tandem or cascade reactions. These one-pot, multi-step processes offer an efficient way to build complex molecular architectures with increased molecular complexity. rsc.org Such reactions can be initiated at one reactive site, and subsequent transformations can occur at the other, leading to the formation of diverse heterocyclic scaffolds. For example, a reaction sequence could involve an initial reaction at the hydrazinyl group, such as the formation of a triazole ring, followed by a palladium-catalyzed coupling reaction at the bromine substituent to introduce further diversity.

Advanced Spectroscopic and Crystallographic Studies of 3 Bromo 6 Hydrazinylpyridazine and Its Derivatives

Crystallographic Analysis

Crystallographic studies offer a definitive map of molecular structures, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that has been employed to determine the exact molecular and crystal structures of derivatives of 3-Bromo-6-hydrazinylpyridazine. esrf.fr By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the positions of individual atoms are inferred. This method provides unambiguous information about the molecule's conformation and the intermolecular forces at play in the crystalline state.

For instance, the crystal structure of 2-Bromo-6-hydrazinylpyridine (B1342697), a closely related analog, was determined to be in the orthorhombic space group P2₁2₁2₁, with two conformationally distinct molecules in the asymmetric unit. researchgate.netiucr.org This highlights the conformational flexibility inherent in such molecules.

Table 1: Crystallographic Data for 2-Bromo-6-hydrazinylpyridine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9606(3) |

| b (Å) | 13.9649(9) |

| c (Å) | 23.0332(14) |

| V (ų) | 1273.95(15) |

| Z | 8 |

Data sourced from BenchChem.

The orientation of the hydrazinyl group relative to the pyridazine (B1198779) ring is a key conformational feature. In the crystal structure of 2-Bromo-6-hydrazinylpyridine, two different conformations are observed in the asymmetric unit. researchgate.netiucr.org One molecule exhibits a syn-disposition of the hydrazine (B178648) nitrogen atom with respect to the pyridine (B92270) nitrogen atom, with a torsion angle of N1—C5—N2—N3 = 5.4 (3)°. researchgate.net The other molecule adopts an anti-conformation, with a corresponding torsion angle of N4—C10—N5—N6 = 171.0 (2)°. researchgate.net This demonstrates that both syn and anti conformations are energetically accessible and can be stabilized by the crystal packing environment. The conformation of such derivatives can be influenced by the nature and position of substituents on the pyridazine ring. hhu.de

The arrangement of molecules in a crystal is dictated by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice.

Table 2: Hydrogen Bond Geometry in 2-Bromo-6-hydrazinylpyridine

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2—H2A···N4 | 0.80(3) | 2.36(3) | 3.058(3) | 146(3) |

| N3—H3A···N6(i) | 0.85(3) | 2.43(3) | 3.212(3) | 154(3) |

| N3—H3A···N5(ii) | 0.85(3) | 2.67(3) | 3.149(3) | 117(3) |

| N3—H3B···N2(iii) | 0.84(4) | 2.74(4) | 3.543(3) | 161(3) |

| N3—H3B···N6(ii) | 0.84(4) | 2.69(3) | 3.183(3) | 119(2) |

Symmetry codes: (i) x+1/2, -y+1/2, -z+1; (ii) x-1/2, -y+1/2, -z+1; (iii) x-1, y, z. Data sourced from ResearchGate. researchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of bromo-derivatives, Br···Br interactions can play a significant role in the crystal packing. researchgate.net For 2-Bromo-6-hydrazinylpyridine, a short Br···Br contact of 3.6328 (7) Å is observed, which is indicative of a halogen bond. researchgate.net The geometry of this interaction, with C—Br···Br angles of 169.39 (6)° and 103.45 (7)°, is consistent with a Type II halogen bond. researchgate.netacs.org The strength and directionality of halogen bonds can be tuned by the electronic environment of the halogen atom. researchgate.netnih.gov

Aromatic rings in adjacent molecules can interact through π-π stacking, which contributes to the stability of the crystal structure. researchgate.netrsc.org In the crystal packing of 2-Bromo-6-hydrazinylpyridine, the pyridazine rings are involved in a well-defined system of staggered π-π stacking interactions. researchgate.net The centroid-to-centroid distances between stacked rings are in the range of 3.62–3.66 Å. The presence of π-π stacking is a common feature in the crystal structures of pyridazine derivatives and is important for enabling electron mobility in materials. researchgate.netrsc.org The nature and extent of π-π stacking can be influenced by substituents on the aromatic ring.

Table 3: π-π Stacking Geometry in 2-Bromo-6-hydrazinylpyridine

| Cg(I)···Cg(J) | Centroid-to-Centroid Distance (Å) |

|---|---|

| Ring 1 ··· Ring 2 | 3.62 - 3.66 |

Cg(I) and Cg(J) represent the centroids of the pyridazine rings. Data sourced from BenchChem.

Intermolecular Interactions in Crystal Packing

Halogen Bonding (Br...Br)

Advanced Spectroscopic Characterization

The structural elucidation and detailed characterization of this compound and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. These methods provide invaluable insights into the molecular framework, functional groups, and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Analysis of ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of pyridazine derivatives reveals characteristic signals for the aromatic protons on the pyridazine ring and the protons of the hydrazinyl (-NHNH₂) group. For instance, in derivatives of 3-hydrazinylpyridazine (B1252368), the NH and NH₂ protons appear as broad singlet signals that are exchangeable with deuterium (B1214612) oxide (D₂O). acs.org The protons on the pyridazine ring typically appear as doublets or multiplets in the aromatic region of the spectrum. In a closely related compound, 3-Bromo-2-fluoro-6-hydrazinylpyridine, the pyridazine ring protons (H4 and H5) appear as a doublet at δ 8.21 ppm and a doublet of doublets at δ 7.89 ppm, respectively, while the NH₂ protons of the hydrazinyl group are observed as a singlet at δ 6.05 ppm. vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For pyridazine derivatives, the carbon atoms of the heterocyclic ring resonate at distinct chemical shifts. In the case of 3-Bromo-2-fluoro-6-hydrazinylpyridine, characteristic peaks are observed at 152.1 ppm (for the carbon attached to fluorine, C2-F), 143.8 ppm (for the carbon attached to the hydrazinyl group, C6-NHNH₂), and 128.4 ppm (for the carbon bearing the bromine atom, C3-Br). vulcanchem.com

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of fluorine atoms. For example, the ¹⁹F NMR spectrum of 3-Bromo-2-fluoro-6-hydrazinylpyridine shows a signal at -112.3 ppm. vulcanchem.com

Interactive Data Table: NMR Spectroscopic Data for a this compound Derivative

| Nucleus | Compound | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Citation |

| ¹H | 3-Bromo-2-fluoro-6-hydrazinylpyridine | 8.21 | d, J=5.4 | H4 (pyridazine ring) | vulcanchem.com |

| 7.89 | dd, J=8.1, 2.7 | H5 (pyridazine ring) | vulcanchem.com | ||

| 6.05 | s | NH₂ (hydrazinyl group) | vulcanchem.com | ||

| ¹³C | 3-Bromo-2-fluoro-6-hydrazinylpyridine | 152.1 | - | C2-F | vulcanchem.com |

| 143.8 | - | C6-NHNH₂ | vulcanchem.com | ||

| 128.4 | - | C3-Br | vulcanchem.com | ||

| ¹⁹F | 3-Bromo-2-fluoro-6-hydrazinylpyridine | -112.3 | dt, J=23.5, 9.8 | C2-F | vulcanchem.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its derivatives, IR spectra typically show characteristic absorption bands for N-H, C=N, and C-Br bonds.

The IR spectra of 3-hydrazinylpyridazine derivatives display characteristic stretching vibrations for the amine groups. acs.org Two distinct bands corresponding to the NH and NH₂ stretching of the hydrazinyl moiety are typically observed in the range of 3197–3560 cm⁻¹. acs.org The presence of the pyridazine ring is confirmed by C=C and C=N stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹). The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 600 cm⁻¹. researchgate.net The specific positions of these bands can be influenced by substitution on the pyridazine ring. For instance, the introduction of a sulfonyl group in a derivative results in characteristic bands around 1415 cm⁻¹ and 1165 cm⁻¹. acs.org

Interactive Data Table: Key IR Absorption Bands for Hydrazinylpyridazine Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Citation |

| Hydrazinyl (-NHNH₂) | N-H Stretch | 3197 - 3560 | acs.org |

| Pyridazine Ring | C=C / C=N Stretch | 1400 - 1600 | harricksci.com |

| Bromo (-Br) | C-Br Stretch | < 600 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular weight of this compound (C₄H₅BrN₄) is 189.01 g/mol , with a monoisotopic mass of 187.970 u. cymitquimica.comguidechem.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 188 and an isotopic peak [M+2]⁺ at m/z 190 of nearly equal intensity, which is characteristic for compounds containing one bromine atom.

The fragmentation pattern provides further structural evidence. In electron ionization mass spectrometry (EI-MS) of the related compound 3-Bromo-2-fluoro-6-hydrazinylpyridine, major fragments are observed at m/z 206 [M]⁺, m/z 129 corresponding to the loss of the bromo and hydrazinyl groups ([M-Br-NHNH₂]⁺), and m/z 97 ([C₄H₃FN]⁺). vulcanchem.com A similar fragmentation involving the loss of the hydrazinyl group and the bromine atom can be anticipated for this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Molecules containing π-electron systems and heteroatoms with non-bonding electrons, known as chromophores, absorb light in this region. msu.edu

The structure of this compound contains a pyridazine ring, which is a conjugated π-electron system, and heteroatoms (nitrogen and bromine) with non-bonding valence-shell electron pairs. msu.edu This combination of features makes it a chromophore expected to absorb in the UV region. The absorption is primarily due to two types of electronic transitions:

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyridazine ring. msu.edu

n → π transitions:* These lower-energy, lower-intensity absorptions involve the excitation of an electron from a non-bonding orbital (on the nitrogen or bromine atoms) to a π* antibonding orbital. msu.edu

The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the pyridazine ring. The hydrazinyl and bromo groups act as auxochromes, which can modify the absorption characteristics of the pyridazine chromophore.

Thermal Analysis (TG-MS)

Thermogravimetric analysis coupled with mass spectrometry (TG-MS) is a powerful hyphenated technique that provides information about the thermal stability and decomposition pathway of a material. gcms.cz The TGA instrument measures the change in mass of a sample as a function of temperature, while the coupled mass spectrometer identifies the gaseous species evolved during decomposition. hiden.de

When analyzing this compound, a TG-MS experiment would reveal its decomposition profile. A typical analysis involves heating the sample under a controlled atmosphere (e.g., nitrogen or helium) and monitoring the mass loss. gcms.cz The resulting TGA curve would show one or more mass loss steps, each corresponding to a decomposition event. The MS data, collected simultaneously, would identify the chemical nature of the evolved gases at each step.

Based on the structure of this compound, a hypothetical decomposition pathway could involve:

An initial mass loss corresponding to the cleavage of the hydrazinyl group, with the MS detecting fragments related to hydrazine (N₂H₄) or its decomposition products (N₂, H₂).

Subsequent or concurrent loss of hydrogen bromide (HBr).

Fragmentation and decomposition of the pyridazine ring at higher temperatures, leading to the evolution of various nitrogen-containing species and hydrocarbon fragments.

This technique is invaluable for understanding the thermal stability of the compound and the mechanisms by which it breaks down. hiden.derigaku.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyridazine (B1198779) systems. It offers a balance between computational cost and accuracy for calculating electronic structure and molecular geometries. uctm.eduresearchgate.netresearchgate.net

DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)), are employed to determine the most stable three-dimensional arrangement of atoms in 3-Bromo-6-hydrazinylpyridazine derivatives—their optimized geometry. uctm.eduresearchgate.net This process involves finding the minimum energy conformation of the molecule, which provides crucial data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, electronic structure analysis can be performed. This includes the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. uctm.eduresearchgate.net A smaller energy gap generally suggests higher reactivity. These calculations help in understanding the electron density distribution and identifying the regions of the molecule that are most likely to participate in chemical reactions. uctm.edu

Table 1: Representative DFT-Calculated Electronic Properties Note: This table is illustrative, as specific values for the parent compound are not readily available in the searched literature. The data represents typical outputs from DFT analysis of related heterocyclic compounds.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -3.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 3.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 5.0 D |

DFT calculations are instrumental in predicting the regioselectivity of reactions, such as the intramolecular cyclization of derivatives of this compound. In many synthetic pathways involving this scaffold, multiple isomers can potentially be formed. For instance, in the formation of fused heterocyclic systems like triazolo[4,3-b]pyridazines, theoretical calculations can determine which regioisomer is energetically more favorable. researchgate.netnih.gov By comparing the calculated total energies of the possible products, researchers can predict the major product of a reaction, which often correlates well with experimental outcomes. researchgate.netacs.org This predictive power is crucial for designing efficient and selective synthetic routes.

The Gauge-Independent Atomic Orbital (GIAO) method, a component of DFT, is widely used to calculate theoretical NMR chemical shifts. researchgate.netmdpi.com By computing the magnetic shielding tensors for each nucleus in the molecule, a theoretical ¹H NMR spectrum can be generated. researchgate.net These calculated shifts are then compared with experimental data. A strong correlation between the calculated and observed spectra helps to confirm the structure of the synthesized compound and aids in the unambiguous assignment of proton signals. researchgate.netmdpi.com This is particularly valuable in cases of complex heterocycles where spectral interpretation can be challenging. The GIAO/B3LYP level of theory is frequently reported to provide accurate predictions of proton chemical shifts. mdpi.com

| Proton Position | Calculated Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-x (pyridazine ring) | 7.85 | 7.82 |

| H-y (pyridazine ring) | 7.21 | 7.18 |

| N-NH2 | 5.40 | 5.35 |

Prediction of Regioselectivity in Ring Closure Reactions

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is essential for drug discovery and medicinal chemistry to understand potential biological activity. acs.orgcsfarmacie.cz

Molecular docking simulations are used to place derivatives of this compound into the active site of a biological target, such as an enzyme or receptor. The output of a docking simulation is a set of "poses," which are possible binding modes of the ligand. researchgate.net These poses are ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). rasayanjournal.co.in Studies on related pyridazine and triazole structures show that these compounds can be docked into the active sites of various enzymes, such as protein kinases or cyclooxygenases, to predict how they might inhibit the protein's function. nih.govacs.orgcsfarmacie.cz The predicted binding mode provides a static 3D model of the ligand-receptor complex at an atomic level. nih.gov

Once a binding mode is predicted, the specific interactions between the ligand and the receptor can be analyzed in detail. biorxiv.orgresearchgate.net This analysis identifies key intermolecular forces that stabilize the complex, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H groups of the hydrazinyl moiety) and acceptors (like carbonyl oxygens in the protein's backbone or side chains). nih.gov

Hydrophobic Interactions: Interactions between nonpolar parts of the ligand and hydrophobic pockets in the receptor.

Pi-Pi Stacking: Interactions between the aromatic pyridazine ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The bromine atom on the pyridazine ring can potentially act as a halogen bond donor, interacting with nucleophilic sites on the receptor.

Understanding these specific ligand-receptor interactions is crucial for structure-activity relationship (SAR) studies. mdpi.com It allows medicinal chemists to rationally design new derivatives with improved potency and selectivity by modifying the chemical structure to enhance favorable interactions or eliminate unfavorable ones. acs.org

Prediction of Binding Modes with Biological Targets

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and intermolecular interactions of a compound, which are crucial for understanding its behavior in a biological system. While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the methodology has been applied to structurally related 3,6-disubstituted pyridazine derivatives to explore their potential as therapeutic agents. acs.org

In a typical MD simulation study of a pyridazine derivative, the compound is placed in a simulated physiological environment, often a water box with ions, and its trajectory is calculated over a period of time, usually in the nanosecond to microsecond range. The simulation reveals how the molecule interacts with its surroundings and which of its conformations are most stable.

For a molecule like this compound, MD simulations could provide valuable insights into:

Conformational Flexibility: The hydrazinyl group can exhibit considerable rotational freedom. MD simulations can map the conformational landscape of this group, identifying the most energetically favorable orientations. This is critical as the conformation can significantly influence how the molecule binds to a biological target.

Solvation and Hydrogen Bonding: The nitrogen atoms in the pyridazine ring and the hydrazinyl group are potential hydrogen bond donors and acceptors. MD simulations can elucidate the hydrogen bonding network with water molecules, which affects the compound's solubility and bioavailability.

Interaction with Biomolecules: In the context of drug design, MD simulations are instrumental in predicting the stability of a ligand-protein complex. By docking this compound into the active site of a target protein, subsequent MD simulations can assess the stability of the binding pose and calculate the binding free energy. A study on novel 3,6-disubstituted pyridazine derivatives as anticancer agents utilized molecular dynamics to predict and confirm the binding mode of the most active compound within the JNK1 pathway. acs.org

Table 1: Key Parameters in Molecular Dynamics Simulations of Pyridazine Derivatives

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | Determines the accuracy of the simulation. A well-parameterized force field for halogenated and nitrogen-containing heterocycles is essential. |

| Solvent Model | The representation of the solvent, typically water. | Affects the solvation free energy and the dynamics of the solute. Explicit solvent models like TIP3P or SPC/E are commonly used. |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Ensures that the simulation is run under conditions that mimic a specific physical environment (e.g., constant temperature and pressure). |

| Simulation Time | The duration of the simulation. | Longer simulation times provide a more comprehensive sampling of the conformational space and more reliable thermodynamic averages. |

| Analysis | Post-simulation analysis of trajectories. | Includes calculation of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations. |

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often through methods like Quantitative Structure-Activity Relationship (QSAR), uses statistical models to correlate structural descriptors of a molecule with its activity. For this compound, computational SAR studies can help in predicting its potential biological activities and in designing more potent and selective derivatives.

Key structural features of this compound that would be central to a computational SAR analysis include:

The Pyridazine Ring: This electron-deficient heterocycle serves as the core scaffold. mdpi.com Its electronic properties, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical.

The Bromo Substituent: The bromine atom at the 3-position is an electron-withdrawing group that can influence the reactivity of the pyridazine ring. It can also participate in halogen bonding, a type of non-covalent interaction that can be important for protein-ligand binding.

The Hydrazinyl Group: The hydrazinyl moiety at the 6-position is a versatile functional group. It is a hydrogen bond donor and can act as a nucleophile. Its presence significantly impacts the molecule's polarity and potential for interaction with biological targets.

A computational SAR study would typically involve the following steps:

Data Set Collection: A series of this compound analogues with known biological activities would be required.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Development: A statistical model (e.g., multiple linear regression, partial least squares) would be developed to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Studies on other pyridazine derivatives have highlighted the importance of substituents at the 3 and 6 positions in modulating their biological effects. For instance, the introduction of different aryl or heteroaryl groups via cross-coupling reactions at these positions has been shown to significantly alter the electronic and optical properties of the pyridazine core. mdpi.com

Table 2: Key Molecular Descriptors for SAR Analysis of this compound

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. | |

| Dipole Moment | Influences polarity and solubility. | |

| Steric | Molecular Weight | Affects size and diffusion. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecule. |

Applications in Medicinal Chemistry Research

Precursors for Bioactive Molecules and Drug Discovery

The pyridazine (B1198779) nucleus is a fundamental scaffold found in numerous biologically active molecules and approved pharmaceutical agents. nih.gov The presence of the hydrazinyl (-NH-NH2) group in 3-Bromo-6-hydrazinylpyridazine provides a key site for nucleophilic reactions, enabling its use as a building block for more complex molecular architectures. smolecule.com Medicinal chemists utilize this compound to construct larger, more elaborate heterocyclic systems through reactions such as condensation with ketones to form hydrazones, or reactions with isocyanates and isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. acs.orgturkjps.org

Research has demonstrated the synthesis of various fused and substituted pyridazine derivatives starting from hydrazinylpyridazine intermediates. acs.orgresearchgate.net For instance, 6-substituted phenylpyridazin-3-yl hydrazines can be prepared from 3-chloro-6-substituted phenyl pyridazines, which then serve as the foundation for a variety of target compounds. acs.org This strategic approach allows for the creation of libraries of novel molecules that can be screened for a wide array of therapeutic properties, underscoring the importance of this compound as a precursor in the quest for new drugs. smolecule.comchimia.ch

Antimicrobial Properties

Derivatives synthesized from pyridazine scaffolds have shown considerable promise as antimicrobial agents. nih.gov The inherent biological activity of the pyridazine ring system, combined with the chemical versatility of the hydrazinyl group, allows for the development of compounds with potential efficacy against various microbial strains. smolecule.comnih.gov Hydrazones, which are readily formed from the reaction of hydrazines with carbonyl compounds, are a class of molecules that have demonstrated interesting biological properties, including antimicrobial effects. turkjps.org

Studies on pyrazoline derivatives, which can be synthesized from chalcones and hydrazines, have also revealed moderate to high activity against both bacteria and fungi. turkjps.org For example, certain pyrazoline compounds have exhibited significant antibacterial activity against S. aureus, E. faecalis, P. aeruginosa, and B. subtilis, with minimum inhibitory concentration (MIC) values as low as 32 µg/mL against specific strains. turkjps.org The substitution pattern on the aromatic rings attached to the heterocyclic core plays a crucial role in modulating this activity, with halogen substituents like bromine often enhancing the antimicrobial effect. turkjps.org Although direct studies on the antimicrobial properties of this compound itself are not extensively documented, its role as a precursor to these active derivatives is of significant scientific interest.

Anticancer Activity

The pyridazine nucleus is a well-established pharmacophore in the design of anticancer agents. nih.govacs.org A significant body of research focuses on synthesizing and evaluating pyridazine derivatives for their potential to inhibit cancer cell proliferation. nih.govresearchgate.net 3-Hydrazinylpyridazine (B1252368) derivatives are key intermediates in the synthesis of novel compounds designed to target specific pathways involved in cancer progression, such as the c-Jun N-terminal kinase (JNK1) pathway. acs.orgnih.gov

In one study, a series of 3,6-disubstituted pyridazine derivatives were synthesized from 6-substituted phenylpyridazin-3-yl hydrazines. acs.org These compounds were screened for their in vitro antiproliferative activity against a panel of 60 human cancer cell lines (NCI-60). acs.orgnih.gov One particular compound, designated 9e, which incorporates a 4-fluorophenyl group, demonstrated the highest mean growth inhibition and was particularly effective against renal and breast cancer cell lines. nih.gov Subsequent in vivo studies using a solid tumor animal model confirmed the anticancer activity of compound 9e, which led to a reduction in tumor volume without signs of toxicity. acs.orgnih.gov The mechanism was linked to the downregulation of the JNK1 gene and its downstream targets. nih.gov

| Cancer Cell Line | Cell Line Type | Growth Inhibition % (Compound 9e at 10 µM) | Reference |

|---|---|---|---|

| A498 | Renal Cancer | 97.91 | nih.gov |

| T-47D | Breast Cancer | 79.98 | nih.gov |

| CCRF-CEM | Leukemia | - | acs.orgmdpi.com |

| LOX IMVI | Melanoma | - | mdpi.com |

Data for CCRF-CEM and LOX IMVI indicate significant activity for related azatetracyclic derivatives, though specific percentage inhibition for compound 9e is not detailed in the provided sources. acs.orgmdpi.com

Anti-inflammatory Properties

Pyridazine-based frameworks are found in various compounds known to possess anti-inflammatory properties. nih.govresearchgate.net The structural motif is recognized for its role in the development of agents targeting inflammation. researchgate.net While specific research on the anti-inflammatory activity of this compound is limited, its potential as a precursor for anti-inflammatory drugs is inferred from the activities of related heterocyclic compounds. jptcp.com The synthesis of novel derivatives from this starting material could lead to the discovery of new molecules with therapeutic potential for inflammatory conditions. researchgate.net

Antiviral Evaluation (e.g., Anti-HAV)

The development of antiviral agents is a critical area of medicinal chemistry, and pyridazine derivatives have been investigated for their ability to combat viral infections. nih.gov Notably, research has been conducted on the synthesis of novel pyridazine compounds specifically for evaluation against the Hepatitis A Virus (HAV). nih.govresearchgate.netnih.gov

In these studies, hydrazinylpyridazine intermediates are crucial for building more complex fused heterocyclic systems, such as pyridazinotriazine derivatives. nih.govresearchgate.net A key synthetic step involves reacting a chloropyridazine with hydrazine (B178648) hydrate (B1144303) to produce the corresponding hydrazinylpyridazine. nih.govresearchgate.net This intermediate is then reacted with various reagents to generate a library of new compounds. nih.gov These compounds undergo pharmacological screening to assess their antiviral activity. nih.govnih.gov One such study identified 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govacs.orgvulcanchem.comtriazine-3(4H)-thione (10) as showing the most potent effect against HAV in cell cultures. nih.govdntb.gov.ua Another study highlighted a triazolo[4,3-b]pyridazine derivative (15) as having the highest antiviral activity against HAV among the tested compounds. nih.gov

| Compound Class | Lead Compound Example | Target Virus | Key Finding | Reference |

|---|---|---|---|---|

| Pyridazinotriazine | Compound 10 | Hepatitis A Virus (HAV) | Showed the highest effect against HAV in screening. | nih.gov |

| Triazolo[4,3-b]pyridazine | Compound 15 | Hepatitis A Virus (HAV) | Revealed promising antiviral activity against HAV. | nih.gov |

| Imidazo[2,1-b]thiazole Arylidenehydrazide | Compound 3i | Feline Coronavirus | Showed most potent activity in CRFK cell cultures. | turkjps.org |

Thrombopoietic Agents

The hydrazine functional group is a component of various pharmacologically active molecules, including those with thrombopoietic properties, which stimulate the production of platelets. researchgate.net The presence of the hydrazinyl moiety in this compound suggests its potential utility as a precursor for synthesizing compounds that could act as thrombopoietic agents. nih.govresearchgate.netresearchgate.net

Vasodilatory Drugs

Hydrazine derivatives have historically been important in the development of vasodilatory drugs, which are used to treat conditions like hypertension. nih.govresearchgate.net The well-known drug Hydralazine, for instance, is a hydrazine derivative. nih.gov The this compound scaffold, containing the key hydrazinyl functional group, therefore represents a potential starting point for the design and synthesis of new vasodilatory agents. nih.govvulcanchem.com

Inhibitors of Bacterial Virulence Factors

An emerging strategy to combat antimicrobial resistance is to target bacterial virulence factors rather than bacterial growth itself. nih.gov This approach, using "pathoblockers," aims to disarm pathogens and reduce the likelihood of resistance development. nanobioletters.com The Type III Secretion System (T3SS), a molecular syringe used by many Gram-negative bacteria to inject effector proteins into host cells, is a prime target for such inhibitors. nanobioletters.comnih.gov

Research has identified that salicylidene acylhydrazide derivatives are effective inhibitors of the T3SS. nih.gov The synthesis of these and related hydrazone-based compounds can be initiated from hydrazinyl-containing heterocycles like this compound. The hydrazinyl group provides a reactive site for condensation with various aldehydes and ketones to form hydrazones, which are known to be potential precursors for pharmacologically active, metal-binding agents used in the search for bacterial virulence inhibitors. researchgate.net For instance, studies have shown that certain brominated compounds, such as those derived from marine organisms, can inhibit other virulence factors like Sortase A (SrtA) in Staphylococcus aureus, highlighting the potential of bromo-substituted scaffolds in anti-virulence strategies. nih.gov The development of compounds that suppress virulence factors like biofilm formation, extracellular polysaccharide (EPS) production, and motility is a key area of research where pyridazine-based precursors are valuable. mdpi.com

Neuroprotective Agents

The pyridazine scaffold is being investigated for its potential in treating neurodegenerative diseases. Research into novel neuroprotective agents has identified several pathways where pyridazine-based compounds could be effective. One such target is the c-Jun N-terminal kinase 3 (JNK3), which is primarily expressed in the brain and plays a central role in mediating neurodegeneration. nih.gov The development of selective JNK3 inhibitors is a promising strategy for conditions like Parkinson's and Alzheimer's disease. nih.gov

Another key target in the search for neuroprotective drugs is Histone deacetylase 6 (HDAC6). Inhibition of HDAC6 has become a promising therapeutic avenue for central nervous system (CNS) diseases, including ischemic stroke. nih.gov Researchers have successfully designed and synthesized novel HDAC6 inhibitors that show significant neuroprotective activity in both in vitro and in vivo models. nih.gov While these specific examples may not start directly from this compound, they demonstrate the utility of heterocyclic scaffolds in the design of neuroprotective agents, a field where the unique structure of the pyridazine core can be exploited for future drug development. nih.gov

Design and Synthesis of Novel Pharmacophores

The structural features of this compound make it an ideal starting point for creating new pharmacophores—the essential molecular features responsible for a drug's biological activity.

Scaffold Hopping and Hybridization Strategies

Scaffold hopping is a widely used medicinal chemistry strategy to discover structurally novel compounds with similar biological activity to a known active molecule. nih.gov This approach aims to identify new chemical cores that can improve a compound's properties, such as potency or pharmacokinetics, or circumvent existing patents. nih.govniper.gov.in

The pyridazine ring is an effective replacement for other heterocyclic systems. In one notable example, researchers designed novel anticancer agents by performing a scaffold hop from a pyrazole (B372694) ring to a pyridazine ring. acs.orgnih.gov This strategy, combined with the bioisosteric replacement of an amide linker with hydrazide, semicarbazide (B1199961), or thiosemicarbazide (B42300) moieties, led to the development of potent JNK1 inhibitors. acs.org The synthesis of these new scaffolds relied on a 6-substituted phenylpyridazin-3-yl hydrazine intermediate, showcasing the direct applicability of hydrazinylpyridazines in scaffold hopping strategies. acs.orgnih.gov

Hybridization, the combination of two or more pharmacophores into a single molecule, is another powerful design strategy. Studies have explored the hybridization of the pyridazine ring with a 4-fluorophenyl group, which is known to confer high JNK1 inhibitory activity. acs.orgnih.gov This approach leverages the potent anticancer effects of the pyridazine core and the specific pathway inhibition of the attached moiety to create highly effective dual-action compounds.

Targeting Specific Biological Pathways (e.g., JNK1)

The c-Jun N-terminal kinases (JNKs) are stress-activated protein kinases involved in the regulation of cell proliferation, apoptosis, and inflammation, making them important targets in cancer therapy. acs.orgmdpi.comfrontiersin.org The pyridazine nucleus has been successfully incorporated into compounds designed to inhibit the JNK1 pathway. acs.orgnih.gov

The synthesis of these targeted inhibitors often begins with the creation of a 3-hydrazinylpyridazine core. acs.org For example, 3-chloro-6-substituted phenyl pyridazines can be reacted with hydrazine hydrate to yield the key 6-substituted phenylpyridazin-3-yl hydrazine intermediate. acs.orgnih.gov This intermediate is then reacted with various substituted benzoyl chlorides or isocyanates to produce a library of hydrazide, semicarbazide, and thiosemicarbazide derivatives. acs.org The resulting compounds have demonstrated significant JNK1 inhibitory activity and potent growth inhibition against a range of cancer cell lines. acs.orgnih.gov

Metal-Binding Hydrazones in Medicinal Applications

Hydrazones derived from this compound are excellent chelating agents, capable of forming stable complexes with various metal ions. researchgate.net The biological activity of hydrazone-based ligands is often enhanced upon coordination with metal ions like zinc(II), copper(II), nickel(II), and cobalt(II). nanobioletters.commdpi.comarabjchem.org This enhancement is partly attributed to an increase in the lipophilicity of the complex, which facilitates its penetration through biological membranes. arabjchem.org

The synthesis of these metal-binding pharmacophores involves the condensation of the hydrazinyl group of this compound with an appropriate aldehyde or ketone to form a Schiff base (hydrazone) ligand. This ligand, often possessing additional donor atoms (e.g., N, O, S), can then coordinate with a metal salt. nanobioletters.comresearchgate.net The resulting metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, and antiproliferative properties. nanobioletters.commdpi.com The tridentate nature of some of these ligands allows them to form stable octahedral or other geometries with the central metal ion, creating structurally diverse and pharmacologically potent molecules. nanobioletters.com

Pharmacological Screening and Biological Evaluation

Following synthesis, derivatives of this compound undergo rigorous pharmacological screening to determine their biological activity. A common and powerful tool for anticancer drug discovery is the U.S. National Cancer Institute's (NCI) 60-human tumor cell line screen. acs.org

In one study, a series of novel 3,6-disubstituted pyridazine derivatives, synthesized from a hydrazinylpyridazine precursor, were evaluated against the NCI-60 panel at a single 10 µM dose. acs.orgnih.gov The screening identified compound 9e (N'-(6-(4-fluorophenyl)pyridazin-3-yl)-4-methoxybenzohydrazide) as a particularly potent and broad-spectrum antiproliferative agent. It demonstrated significant growth inhibition across multiple cancer types, with especially high activity against renal and breast cancer cell lines. acs.orgnih.gov

The table below summarizes the growth inhibition percentage for selected cell lines treated with compound 9e .

| Cell Line | Cancer Type | Growth Inhibition (%) |

| A498 | Renal Cancer | 97.91 |

| T-47D | Breast Cancer | 79.98 |

| HOP-92 | Non-Small Cell Lung Cancer | 91.51 |

| SNB-75 | CNS Cancer | 91.82 |

| IGROV1 | Ovarian Cancer | 77.88 |

| LOX IMVI | Melanoma | 55.80 |

| HL-60(TB) | Leukemia | 53.12 |

| Data sourced from a study on novel 3,6-disubstituted pyridazine derivatives. acs.org |

These screening results validate the utility of the pyridazine scaffold in generating potent anticancer agents and guide further development, including in vivo studies and mechanism-of-action investigations. acs.org

In vitro Assays (e.g., NCI-60 Cancer Cell Lines)

The U.S. National Cancer Institute's (NCI) panel of 60 human cancer cell lines is a primary tool for identifying and characterizing novel anticancer compounds. nih.gov This in vitro screening method allows for the evaluation of a compound's activity across a diverse set of cancer types, including leukemia, colon, breast, ovarian, renal, and central nervous system (CNS) cancers.

A series of novel 3,6-disubstituted pyridazine derivatives, designed through scaffold hopping and hybridization techniques, were subjected to this comprehensive screening. acs.org In these studies, compounds are typically tested at a single high concentration (e.g., 10 μM) to identify the most active candidates. One particularly potent derivative, a triazolopyridazine hydrazone designated as compound 4g , demonstrated broad-spectrum antiproliferative activity. rsc.org It showed significant growth inhibition across multiple cell lines, indicating its potential as a versatile anticancer agent. rsc.org Another study highlighted compound 9e as having the highest growth inhibition against the majority of the 60 cell lines, with notable activity against renal and breast cancer lines. acs.org

The table below summarizes the growth inhibition percentages for the highly active triazolopyridazine derivative 4g against a selection of sensitive NCI-60 cell lines. rsc.org

Table 1: In vitro Anticancer Activity of Compound 4g against Selected NCI-60 Cell Lines

| Cell Line | Cancer Type | Growth Inhibition (%) |

|---|---|---|

| CCRF-CEM | Leukemia | 85.88 |

| RPMI-8226 | Leukemia | 86.88 |

| HCC-2998 | Colon Cancer | 85.07 |

| HCT-116 | Colon Cancer | 72.71 |

| HCT-15 | Colon Cancer | 73.30 |

| KM12 | Colon Cancer | 71.51 |

| 786-0 | Renal Cancer | 77.10 |

| CAKI-1 | Renal Cancer | 78.54 |

Data sourced from a study on dual c-Met/Pim-1 inhibitors. rsc.org The values represent the percentage of growth inhibition at a 10 μM concentration.

In vivo Animal Models (e.g., Ehrlich Ascites Carcinoma)

Promising results from in vitro assays often lead to further evaluation in in vivo animal models to assess a compound's efficacy and behavior in a whole organism. The Ehrlich Ascites Carcinoma (EAC) model is a commonly used transplantable tumor model in mice for screening potential anticancer drugs.

Following its successful identification in the NCI-60 screen, the lead 3,6-disubstituted pyridazine derivative, compound 9e , was investigated for its in vivo anticancer activity using an EAC solid tumor model. acs.org The study reported that treatment with compound 9e resulted in a significant reduction in the mean tumor volume. Furthermore, histological analysis of the tumor tissue from the treated groups revealed the induction of necrosis, a form of cell death, providing a mechanistic basis for the observed tumor reduction. The study also noted the absence of toxicity signs in the treated animals, suggesting a favorable preliminary safety profile. acs.org

Studies on Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of structurally and mechanistically different anticancer drugs. mdpi.comnih.gov A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration to sub-lethal levels. nih.govacs.org

The potential of pyridazine derivatives to overcome or circumvent MDR has been a subject of investigation. The NCI-60 cell line panel includes the NCI/ADR-RES cell line, which is known for its multidrug resistance phenotype and overexpression of P-glycoprotein. The potent triazolopyridazine derivative 4g was tested against this cell line and demonstrated a noteworthy growth inhibition of 73.98%. rsc.org This suggests that the compound's cytotoxic activity may be, at least partially, unaffected by this common resistance mechanism.

Research into related heterocyclic structures, such as imidazopyridines, has shown that these compounds can actively reverse multidrug resistance by inhibiting the function of P-glycoprotein. iiarjournals.org The proposed mechanism involves the compounds binding to the transporter, thereby blocking its ability to efflux other drugs. iiarjournals.org Similarly, other pyridine-based derivatives have been identified as promising candidates for overcoming P-gp-mediated MDR. acs.orgiiarjournals.org The activity of pyridazine derivatives against resistant cell lines like NCI/ADR-RES indicates their potential to either evade recognition by efflux pumps or to act as MDR modulators themselves, a promising avenue for developing therapies effective against drug-resistant cancers. rsc.org

Applications in Materials Science Research

Building Blocks for Functional Materials

Pyridazine (B1198779) derivatives, including 3-Bromo-6-hydrazinylpyridazine, are recognized as important building blocks for designing functional materials with unique characteristics. smolecule.com The pyridazine ring itself is a key component in various bioactive compounds and provides a stable scaffold for further functionalization. organic-chemistry.org The presence of both a halogen (bromine) and a reactive hydrazinyl group allows for sequential or selective reactions, enabling the construction of complex molecular architectures. smolecule.comnih.gov

The bromine atom can be readily displaced through nucleophilic substitution reactions or participate in cross-coupling reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. smolecule.commdpi.com The hydrazinyl group is also highly reactive and can undergo condensation reactions with aldehydes and ketones to form hydrazones, or be used to construct larger heterocyclic systems. nih.govnih.gov This dual reactivity makes this compound a versatile starting material for a wide array of functional materials.

Polymer Chemistry and Polymer Matrices

The incorporation of pyridazine moieties into polymer backbones has been shown to impart desirable properties, such as enhanced thermal stability and flame retardancy. mdpi.com The nitrogen-rich pyridazine ring contributes to the formation of char upon heating, which acts as an insulating barrier, slowing down the degradation process.

Research into pyridazine-containing polymers has demonstrated their exceptional thermal stability. For instance, a phthalonitrile (B49051) monomer incorporating a pyridazine ring, when cured, resulted in a thermoset with outstanding heat resistance. mdpi.comresearchgate.net Thermogravimetric analysis (TGA) of this polymer, poly(BCPD), showed a 5% weight loss temperature (T5%) of 501°C in a nitrogen atmosphere and 492°C in air, indicating its ability to withstand high temperatures. mdpi.com The char yield at 900°C in nitrogen was over 74%, highlighting its excellent thermal stability. mdpi.com Similarly, other polymers containing pyridine (B92270) or pyridazine rings have shown high thermal decomposition temperatures, often exceeding 300°C and in some cases approaching or surpassing 500°C. nih.govacs.org

The following table summarizes the thermal properties of a representative pyridazine-containing polymer:

| Property | Value |

| Glass Transition Temperature (Tg) | > 400 °C mdpi.comresearchgate.net |

| 5% Weight Loss Temperature (T5%) in N2 | 501 °C mdpi.com |

| 5% Weight Loss Temperature (T5%) in Air | 492 °C mdpi.com |

| Char Yield at 900 °C in N2 | > 74% mdpi.comresearchgate.net |

| Limiting Oxygen Index (LOI) | 48 mdpi.comresearchgate.net |

| Data for a poly(BCPD) resin post-cured at 370°C. |

Coatings and Composites with Specific Functionalities

The chemical stability and potential biological activity of pyridazine derivatives make them suitable for developing specialized coatings and composites.

Pyridazine derivatives have been extensively studied for their antimicrobial properties. nih.govnih.gov The synthesis of various pyridazine compounds carrying different functional groups has led to the discovery of potent agents against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. chemmethod.comclockss.org For example, certain pyridazine derivatives have shown promising inhibitory activity against Staphylococcus aureus and Escherichia coli. nih.gov The ability to incorporate these antimicrobial pyridazine moieties into coatings could lead to surfaces that actively prevent microbial growth, which is particularly valuable in healthcare and other hygiene-critical environments.

The following table presents the minimum inhibitory concentration (MIC) values for some synthesized pyridazine derivatives against selected microorganisms:

| Microorganism | MIC Range (µg/mL) |

| Staphylococcus aureus | 2 - 4 |

| Escherichia coli | 4 - 16 |

| Candida albicans | 8 |

| Candida parapsilosis | 8 |

Electronic and Optical Materials

The unique electronic properties of the pyridazine ring have led to its investigation in the field of electronic and optical materials. mdpi.comchemmethod.com Pyridazine-based molecules have been explored for applications in organic light-emitting diodes (OLEDs) and as nonlinear optical materials. mdpi.comliberty.edu

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. mdpi.comrsc.org This property is highly desirable for applications in solid-state lighting, sensors, and bio-imaging. rsc.org Research has shown that pyridazine and pyridine derivatives can be designed to exhibit AIE. mdpi.combeilstein-journals.orgsioc-journal.cn For example, certain pyridinium-based ionic liquid crystals have been shown to display AIE activity, with their photoluminescence intensity increasing significantly in aqueous mixtures with high water fractions, where the molecules aggregate. bohrium.com The design of molecules with AIE characteristics often involves creating propeller-shaped structures that have restricted intramolecular rotation in the aggregated state, which is a key mechanism for AIE. rsc.org The synthesis of pyridazine-based AIE-active conjugates has been reported, with their unique photophysical properties being a subject of ongoing research. bohrium.com

Advanced Analytical Methods and Quality Control in Research

Analytical Derivatization Techniques

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique. gnomio.com For compounds like 3-Bromo-6-hydrazinylpyridazine, which possess polar functional groups (hydrazine), derivatization is often essential to improve volatility for gas chromatography (GC) or to enhance detectability for various methods. gnomio.comjfda-online.com

The primary goal of derivatization in this context is to improve chromatographic properties and increase the response of the detector. The hydrazine (B178648) group is highly reactive and can be targeted for derivatization.

Acylation: Reagents like acetic anhydride (B1165640) can be used to acylate the hydrazine group. This process replaces the polar N-H protons with an acetyl group, which reduces the compound's polarity and increases its volatility, making it more amenable to GC analysis. mdpi.com This in-situ derivatization can also prevent unwanted reactions of the highly reactive hydrazine moiety during analysis. mdpi.com

Hydrazone Formation: The hydrazine group readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is highly specific and can be used to selectively derivatize this compound in the presence of other compounds. Reagents such as acetone (B3395972) are effective for this purpose and can lead to products with better chromatographic behavior. The formation of hydrazones with reagents containing a fluorophore or a readily ionizable group can significantly enhance detection sensitivity in HPLC with fluorescence detection or mass spectrometry.

The table below summarizes common derivatization approaches applicable to hydrazine-containing compounds.

| Derivatization Strategy | Reagent Example | Purpose | Analytical Method |

| Acylation | Acetic Anhydride | Increase volatility, improve peak shape, enhance stability | GC-MS |

| Hydrazone Formation | Acetone | Reduce polarity, increase molecular weight, improve stability | GC-MS |

| Ionization Enhancement | 2-hydrazino-1-methylpyridine (HMP) | Introduce a readily ionizable moiety | LC-MS/MS |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool, but its sensitivity is highly dependent on the ionization efficiency of the analyte. kuleuven.be this compound may not ionize efficiently in its native form. Derivatization can introduce a "charge tag" into the molecule, significantly improving its ionization efficiency in techniques like electrospray ionization (ESI).

For instance, derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) or 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) has been shown to enhance the sensitivity of analysis for compounds with carbonyl groups by introducing a permanently charged or easily ionizable pyridine (B92270) or pyrimidine (B1678525) ring. nih.gov While these reagents target carbonyls, the principle of using a hydrazine-reactive reagent that imparts a charge is applicable. A custom derivatizing agent could be designed to react with the hydrazine moiety of this compound and improve its ESI-MS response. The derivatized analyte will have a higher molecular weight and a more stable, pre-charged structure, leading to a stronger signal in the mass spectrometer. nih.govresearchgate.net

Enhancement of Sensitivity and Selectivity for Chromatographic Analysis

Chromatographic Separation Methods (e.g., LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of pyridazine (B1198779) derivatives due to its high selectivity and sensitivity. acs.orggoogle.com The technique allows for the separation of the analyte from complex matrix components, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

A typical LC-MS/MS method for a compound like this compound would involve: